molecular formula C21H23N3O4S2 B2608520 N-(3-acetylphenyl)-2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide CAS No. 900012-35-3

N-(3-acetylphenyl)-2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide

Cat. No.: B2608520
CAS No.: 900012-35-3
M. Wt: 445.55
InChI Key: YAZGQWKIZCZHEN-UHFFFAOYSA-N
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Description

N-(3-Acetylphenyl)-2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide is a heterocyclic compound featuring a benzo[e][1,2,4]thiadiazine core substituted with a butyl group and two sulfonyl oxygen atoms (1,1-dioxido). The thiadiazine ring is linked via a thioether bond to an acetamide group, which is further substituted with a 3-acetylphenyl moiety.

Properties

IUPAC Name

N-(3-acetylphenyl)-2-[(4-butyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S2/c1-3-4-12-24-18-10-5-6-11-19(18)30(27,28)23-21(24)29-14-20(26)22-17-9-7-8-16(13-17)15(2)25/h5-11,13H,3-4,12,14H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAZGQWKIZCZHEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NC3=CC=CC(=C3)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide typically involves multiple steps:

  • Formation of the 4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazine core

    • This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiadiazine ring.
    • Common reagents include sulfur sources like thionyl chloride and amines.
  • Attachment of the 3-acetylphenyl group

    • This step can be achieved through a Friedel-Crafts acylation reaction, where the acetyl group is introduced to the phenyl ring.
    • Catalysts such as aluminum chloride are often used.
  • Thioether formation

    • The final step involves the formation of the thioether linkage between the thiadiazine and the acetylphenyl group.
    • This can be done using thiolating agents like thiourea under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

    Scaling up reactions: with appropriate reactors and maintaining stringent control over reaction conditions.

    Purification techniques: such as recrystallization, chromatography, and distillation to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazine ring.
    • Common oxidizing agents include hydrogen peroxide and peracids.
  • Reduction

    • Reduction can occur at the carbonyl group of the acetylphenyl moiety.
    • Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
  • Substitution

    • Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
    • Halogenation, nitration, and sulfonation are common electrophilic substitutions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, peracids.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Aluminum chloride for Friedel-Crafts reactions.

    Solvents: Dichloromethane, ethanol, and water depending on the reaction.

Major Products

    Oxidation products: Sulfoxides and sulfones.

    Reduction products: Alcohols from the reduction of carbonyl groups.

    Substitution products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
The compound has shown promising antimicrobial properties. Research indicates that derivatives containing thiadiazine structures often exhibit significant activity against various bacterial strains. For instance, compounds with similar thiazole and thiadiazine moieties have been reported to possess minimum inhibitory concentrations (MIC) in the range of 6.25 µg/mL against Gram-positive bacteria . The presence of electron-withdrawing groups on the phenyl ring is crucial for enhancing this activity.

Anticancer Potential
Studies have suggested that compounds with thiadiazine structures can exhibit cytotoxic effects against cancer cell lines. For example, a related compound demonstrated significant anti-proliferative activity against human liver carcinoma cells (HepG-2), with IC50 values indicating effective growth inhibition . The structure-activity relationship (SAR) studies highlight that modifications to the phenyl ring can significantly influence anticancer efficacy.

Anticonvulsant Properties
Some thiazole and thiadiazine derivatives have been investigated for their anticonvulsant activities. Compounds similar to N-(3-acetylphenyl)-2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide have shown effectiveness in animal models, indicating potential therapeutic applications in epilepsy treatment .

Synthesis and Derivative Development

The synthesis of this compound can be achieved through various organic reactions including nucleophilic substitutions and condensation reactions involving acetophenone derivatives and thiazolidine-based reactants. The development of derivatives with modified functional groups can lead to enhanced biological activity and selectivity.

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the pharmacological properties of this compound. Key factors influencing activity include:

  • Substituents on the phenyl ring : Electron-withdrawing groups tend to enhance antimicrobial and anticancer activities.
  • Thiadiazine core modifications : Variations in the thiadiazine structure can lead to significant changes in biological activity profiles.
Property Effect on Activity
Electron-withdrawing groupsIncrease antimicrobial potency
Phenyl ring substitutionsModify anticancer efficacy
Thiadiazine modificationsAlter anticonvulsant properties

Case Studies

Several case studies have documented the effectiveness of similar compounds:

  • Case Study 1 : A study on thiazole derivatives demonstrated that compounds with para-substituted phenyl groups exhibited enhanced anticonvulsant activity compared to their ortho-substituted counterparts .
  • Case Study 2 : Research on thiadiazine-based compounds showed promising results in inhibiting tumor growth in various cancer cell lines, highlighting the importance of structural modifications for improved therapeutic outcomes .

Mechanism of Action

The mechanism by which N-(3-acetylphenyl)-2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide exerts its effects involves:

    Molecular Targets: Enzymes, receptors, and proteins that interact with the aromatic and heterocyclic moieties.

    Pathways: Modulation of biochemical pathways through binding to active sites or altering enzyme activity.

Comparison with Similar Compounds

Core Heterocycle Variations

  • Benzo[e][1,2,4]thiadiazine Derivatives: N-(3-Chloro-2-methylphenyl) Analog: Differs by substitution of the acetyl group with a chloro-methylphenyl group. MLS001236764: Contains a 7-fluoro-substituted thiadiazine core and a phenethyl acetamide group, demonstrating how halogenation and side-chain variations influence pharmacokinetic properties (e.g., logP = 2.9) .
  • Triazinoquinazoline Derivatives: Compounds like N-(5-Butyl-1,3,4-thiadiazol-2-yl)-2-[(2-oxo-3-phenyl-triazinoquinazolin-6-yl)thio]acetamide () replace the thiadiazine core with a triazinoquinazoline system. These exhibit higher melting points (262–297°C), indicating greater thermal stability due to extended π-conjugation .

Substituent Effects

  • Aromatic Moieties: 3-Acetylphenyl (target compound): The acetyl group introduces a ketone for hydrogen bonding, contrasting with 4-nitrophenyl (), which enhances electron-withdrawing effects and acidity . Phenethyl or Morpholinophenyl (): These substituents improve solubility and membrane permeability, critical for bioavailability .

Physicochemical Properties

Compound Class Melting Point (°C) Yield (%) logP Key Substituents Reference
Target Compound (Thiadiazine) Not reported 3-Acetylphenyl, butyl, 1,1-dioxido
Triazinoquinazoline Derivatives 262–297 56.6–89.4 Phenyl, methylphenyl, thiadiazole
Thiazolotriazoles Not reported 64–78 Methoxyphenyl, trifluoromethylphenyl
MLS001236764 Not reported 2.9 7-Fluoro, phenethyl
  • Thermal Stability: Triazinoquinazoline derivatives exhibit higher melting points (~260–297°C) compared to thiadiazine analogs, likely due to rigid fused-ring systems .
  • Lipophilicity : The phenethyl group in MLS001236764 increases logP (2.9), suggesting enhanced lipid solubility compared to acetylphenyl-substituted compounds .

Biological Activity

N-(3-acetylphenyl)-2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological properties of this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a thiadiazine core linked to an acetylphenyl group, which contributes to its biological activity. The presence of the dioxido group enhances its reactivity and potential interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds containing thiadiazole and related scaffolds often exhibit significant antimicrobial properties. For instance, derivatives of 1,3,4-thiadiazole have demonstrated antibacterial effects against various strains of bacteria, including Gram-positive and Gram-negative bacteria . The incorporation of substituents such as halogens on the phenyl ring is known to enhance antibacterial activity .

CompoundActivityMIC (μg/mL)Reference
Thiadiazole Derivative 1Antibacterial32–42
Thiadiazole Derivative 2Antifungal (C. albicans)24–26

Anti-inflammatory Activity

Compounds with similar structures have been explored for their anti-inflammatory properties. The mechanism often involves inhibition of pro-inflammatory cytokines, which can be crucial in treating conditions such as arthritis and other inflammatory diseases .

Enzyme Inhibition

The compound's structural features suggest potential as an enzyme inhibitor. For example, research on similar compounds has shown promising results in inhibiting acetylcholinesterase (AChE), which is vital for the treatment of Alzheimer's disease. The binding interactions between these compounds and AChE were elucidated through molecular docking studies .

Study 1: Thiadiazole Derivatives

In a study evaluating various thiadiazole derivatives, several compounds were synthesized and tested for their antimicrobial activity. The results indicated that modifications on the thiadiazole ring significantly affected their biological efficacy. One derivative exhibited an IC50 value of 2.7 µM against AChE, showcasing its potential as a therapeutic agent for neurodegenerative diseases .

Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis was conducted on a series of thiadiazole derivatives to understand how different substituents influence biological activity. The study revealed that electron-withdrawing groups enhanced antibacterial potency while electron-donating groups improved antifungal activity .

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